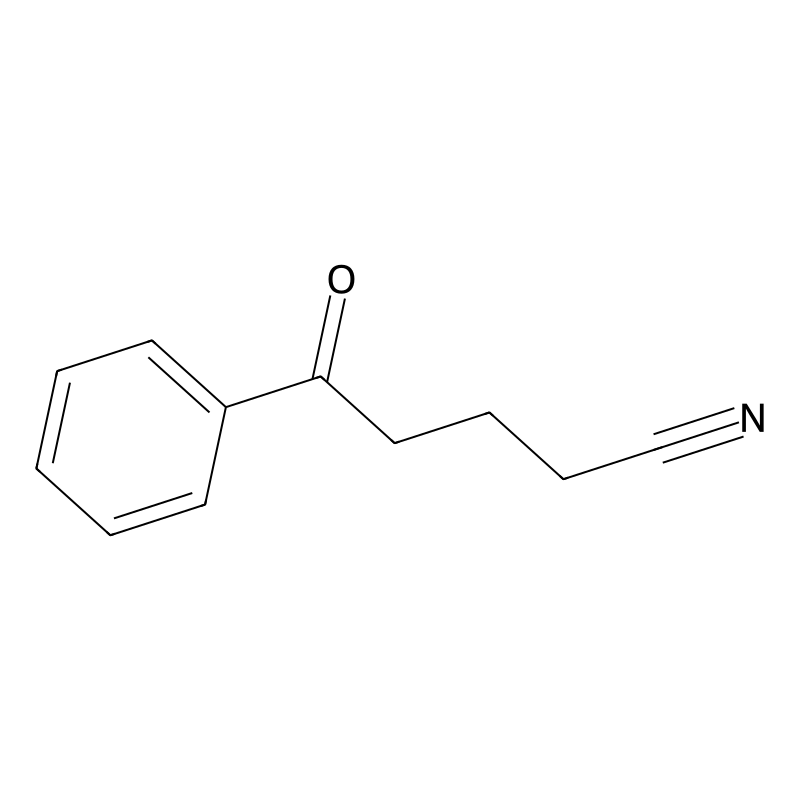

5-Oxo-5-phenylvaleronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“5-Oxo-5-phenylpentanenitrile” is a chemical compound that could potentially have various applications in scientific research. Here’s an outline of how such a compound might be used across different scientific fields:

Synthesis of Complex Molecules

Application Summary: This compound may be used in the synthesis of complex organic molecules, such as those found in natural products or pharmaceuticals.

Methods of Application: Reactions involving “5-Oxo-5-phenylpentanenitrile” could include condensation reactions, cyclization, or functional group transformations, often using catalysts or specific reagents.

Results: The synthesized molecules would be characterized by their structure and purity, typically using NMR, IR, and mass spectrometry .

Crystallography

Application Summary: “5-Oxo-5-phenylpentanenitrile” derivatives could be used to grow crystals for X-ray crystallography studies to determine molecular and electronic structures.

Methods of Application: Crystallization techniques would be employed, possibly involving solvents, temperature control, and seeding methods.

Results: The crystal structure would be analyzed, providing information about bond lengths, angles, and molecular conformation .

Organocatalysis

Application Summary: The compound might be involved in organocatalytic processes, which are a type of catalysis that uses small organic molecules to accelerate chemical reactions.

Methods of Application: “5-Oxo-5-phenylpentanenitrile” could be used as an organocatalyst or a component in the synthesis of organocatalysts, which would then be applied to various chemical reactions.

Results: The reaction rates, selectivity, and yields would be measured to evaluate the effectiveness of the organocatalysis .

5-Oxo-5-phenylvaleronitrile is an organic compound with the molecular formula C₁₁H₁₁NO and a CAS number of 10413-00-0. It features a cyano group (-C≡N) attached to a carbon chain that includes a phenyl group and a ketone functional group. The structural characteristics contribute to its reactivity and potential applications in synthetic chemistry and pharmaceuticals .

- Bromination: The presence of the phenyl group allows for electrophilic substitution reactions.

- Cyanidation: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids or amides.

- Acylation Reactions: 5-Oxo-5-phenylvaleronitrile can serve as a reagent in acylation processes, facilitating the introduction of acyl groups into other organic molecules .

Research indicates that compounds related to 5-Oxo-5-phenylvaleronitrile may exhibit significant biological activities. For instance, derivatives of similar structures have shown antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that 5-Oxo-5-phenylvaleronitrile could be explored further for its potential antimicrobial effects .

Several methods exist for synthesizing 5-Oxo-5-phenylvaleronitrile:

- Starting Materials: The synthesis typically begins with commercially available precursors such as phenylvaleronitrile.

- Reagents: Common reagents include oxidizing agents for the conversion of alcohols to ketones or nitriles.

- Reaction Conditions: The synthesis can be conducted under mild conditions, often involving reflux or stirring at room temperature for extended periods .

5-Oxo-5-phenylvaleronitrile has several applications:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activities, it may be utilized in drug discovery processes aimed at developing new antibacterial agents .

- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 5-Oxo-5-phenylvaleronitrile focus on its reactivity with various biological targets and other chemical species. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles. Research into its binding affinities and mechanisms of action can provide insights into how it might function as an antibacterial agent or in other therapeutic roles .

Several compounds share structural similarities with 5-Oxo-5-phenylvaleronitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Oxo-5-phenylpentanoic acid methyl ester | C₁₃H₁₄O₃ | Contains an ester functional group |

| 4-Oxo-4-(phenyl)butyronitrile | C₁₂H₁₁N₁O | Similar nitrile functionality |

| 2-Amino-3-cyano-4-(phenyl)butanoic acid | C₁₂H₁₃N₂O₂ | Contains an amino group along with cyano |

Uniqueness: What sets 5-Oxo-5-phenylvaleronitrile apart from these compounds is its specific arrangement of functional groups, particularly the ketone and nitrile functionalities on the same carbon chain, which may influence its reactivity and biological activity differently than the others listed.

| Coupling Type | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Suzuki-Miyaura | 0.1-5.0 | 80-120 | 85-98 | 2-24 |

| Heck | 1.0-10.0 | 80-150 | 70-95 | 4-12 |

| Stille | 1.0-10.0 | 100-120 | 80-95 | 6-24 |

| Negishi | 1.0-5.0 | 25-80 | 75-90 | 1-12 |

| Kumada-Corriu | 1.0-5.0 | 25-80 | 70-90 | 2-12 |

The Stille coupling reaction offers additional synthetic flexibility through the use of organostannane reagents, though higher temperatures are typically required compared to Suzuki couplings [1]. Negishi and Kumada-Corriu reactions provide complementary approaches using organozinc and organomagnesium reagents respectively, often operating under milder temperature conditions [7].

Mechanistic studies have revealed that the efficiency of palladium-catalyzed cross-coupling reactions depends critically on the electronic and steric properties of both the electrophilic and nucleophilic coupling partners [8]. The oxidative addition step, which involves the insertion of palladium(0) into the carbon-halogen bond, is often rate-determining and strongly influenced by the nature of the leaving group and the electronic properties of the aromatic system [1].

Recent advances in palladium nanoparticle catalysis have shown promising results for cross-coupling reactions, offering improved catalytic activity and potential for catalyst recycling [3]. These heterogeneous systems can provide advantages in terms of catalyst separation and reuse, though questions remain regarding the exact nature of the active catalytic species [3].

Organolithium-Mediated Cyanohydrin Formation

Organolithium-mediated cyanohydrin formation represents a powerful synthetic strategy for accessing 5-oxo-5-phenylvaleronitrile through nucleophilic addition reactions [9] [10]. This methodology exploits the high nucleophilicity of cyanide ions generated in situ from organolithium reagents and suitable cyanide sources [11].

The fundamental mechanism involves the nucleophilic attack of cyanide ion on the electrophilic carbonyl carbon of ketone substrates, followed by protonation to yield the corresponding cyanohydrin [12] [13]. This transformation is particularly valuable because cyanohydrins serve as versatile intermediates that can be readily converted to various functional groups including carboxylic acids and primary amines [10].

Lithium chloride has emerged as a highly effective catalyst for cyanosilylation reactions of aldehydes and ketones, operating under mild conditions with substrate-to-catalyst ratios ranging from 100 to 100,000:1 [14]. The reaction proceeds smoothly at temperatures between 20 and 25 degrees Celsius under solvent-free conditions, achieving yields of 85 to 99 percent with reaction times as short as 25 minutes [14].

Advanced organolithium methodologies have been developed that utilize chiral lithium(I) phosphoryl phenoxide catalysts in combination with lithium dicyanotrimethylsilicate(IV) as the cyanide source [11]. These systems demonstrate excellent enantioselectivity and high yields despite using only weak Lewis acid catalysts [11]. The reaction time is significantly reduced compared to traditional methods, lasting only 2 to 9 hours rather than 1 to 2 days [11].

Table 2: Organolithium-Mediated Cyanohydrin Formation Conditions

| Lithium Reagent | Temperature (°C) | Solvent | Substrate/Catalyst Ratio | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Lithium Chloride | 20-25 | Solvent-free | 100-100,000:1 | 85-99 | 25 min |

| n-Butyllithium | -78 to -40 | THF/Hexane | 2-5:1 | 70-95 | 2-6 h |

| Lithium Diisopropylamide | -78 to -10 | THF | 3-10:1 | 80-98 | 1-4 h |

| Lithium Aluminum Hydride | 0-25 | Ether/THF | 4-8:1 | 75-90 | 30 min-2 h |

| Trimethylsilyl Cyanide + LiCl | 0-40 | DCM/THF | 50-500:1 | 88-99 | 5-60 min |

The mechanism of organolithium-mediated reactions with nitriles involves nucleophilic addition of the organometallic reagent to the polar carbon-nitrogen triple bond [15] [16]. Following the initial nucleophilic attack, protonation occurs to form an imine intermediate, which subsequently undergoes hydrolysis to yield the corresponding ketone [17] [18]. This transformation is particularly valuable because it provides a direct route to ketones from readily available nitrile precursors [19].

Grignard reagents exhibit similar reactivity patterns to organolithium compounds in their reactions with nitriles [16] [17]. The mechanism begins with nucleophilic attack by the Grignard reagent at the nitrile carbon to form an anion intermediate, followed by protonation and hydrolysis steps [18]. The alkyl-magnesium bond in Grignard reagents is highly polar, giving the alkyl carbon carbanionic character that enables effective nucleophilic attack [16].

The synthetic utility of organolithium-mediated cyanohydrin formation is enhanced by the ability to control reaction selectivity through careful choice of reaction conditions [11]. Temperature control is particularly critical, as lower temperatures generally favor selectivity while higher temperatures may increase reaction rates at the expense of selectivity [11].

Recent developments in organolithium chemistry have focused on improving the safety profile and handling characteristics of these highly reactive reagents [11]. The use of stabilized organolithium complexes and improved reaction protocols has made these methodologies more accessible for synthetic applications [11].

Industrial-Scale Production Using Continuous Flow Reactors

Continuous flow reactor technology has revolutionized the industrial-scale production of organic compounds, including 5-oxo-5-phenylvaleronitrile, by offering superior control over reaction parameters and enhanced safety profiles [20] [21]. Flow chemistry involves the continuous pumping of reactants through temperature-controlled reactors, providing precise control over reaction time, temperature, and mixing efficiency [21].

The fundamental principles of flow chemistry differ significantly from traditional batch processing [21]. In flow systems, reaction time is determined by the residence time of reactants in the reactor, while reaction stoichiometry is controlled by the relative flow rates of the reactant streams [21]. This approach offers several advantages including excellent heat and mass transfer, enhanced safety due to small reaction volumes, and simplified scale-up procedures [22] [23].

Microreactor technology has proven particularly effective for the synthesis of nitrile compounds [24] [25]. These systems typically utilize polytetrafluoroethylene (PFA) tubing with internal diameters ranging from 0.5 to 2.0 millimeters, operating at flow rates between 0.1 and 10.0 milliliters per minute [24]. The high surface-to-volume ratio of microreactors provides exceptional heat transfer capabilities, enabling precise temperature control even for highly exothermic reactions [26].

Table 3: Continuous Flow Reactor Specifications for Industrial-Scale Production

| Reactor Type | Internal Diameter (mm) | Flow Rate (mL/min) | Residence Time | Space-Time Yield (g/h/mL) | Temperature Range (°C) |

|---|---|---|---|---|---|

| Microreactor (PFA) | 0.5-2.0 | 0.1-10.0 | 30 s-10 min | 15-50 | 25-350 |

| Tubular Flow Reactor | 5.0-15.0 | 50-500 | 5-60 min | 8-25 | 80-250 |

| Packed Bed Reactor | 10.0-25.0 | 100-1000 | 10-120 min | 5-15 | 100-300 |

| Monolithic Reactor | 15.0-30.0 | 200-2000 | 30-300 min | 3-12 | 150-400 |

| Chip-Based Microreactor | 0.1-0.5 | 0.01-1.0 | 10 s-5 min | 20-100 | 25-200 |

Recent developments in continuous flow synthesis have demonstrated remarkable efficiency for nitrile production [27] [28]. A continuous flow protocol for the preparation of organic nitriles from carboxylic acids has been developed using acetonitrile as both solvent and reactant [25] [28]. This method operates at 350 degrees Celsius and 65 bar pressure, where acetonitrile exists in its supercritical state, achieving complete conversion of benzoic acid to benzonitrile in 25 minutes [25] [28].

Cyanide-free synthesis approaches have been developed to address safety concerns associated with traditional cyanide-based methodologies [27]. These methods utilize para-tosylmethyl isocyanide as a readily available precursor to convert ketones into nitriles via the van Leusen reaction [27]. The resulting continuous process operates with a residence time of only 1.5 minutes and demonstrates excellent scalability up to 8.8 grams per hour [27].

Industrial implementation of continuous flow technology for pharmaceutical and fine chemical production has shown significant advantages over traditional batch processes [29] [22]. The technology enables on-demand production with low residence times, typically around one minute, and provides the flexibility to rapidly switch between different products without modifying the reactor setup [30]. Process safety is significantly enhanced through the reduction of hazardous inventory and improved temperature control [30].

Table 4: Comparative Analysis of Synthetic Methodologies

| Synthesis Method | Overall Yield (%) | Reaction Time | Energy Efficiency | Scalability | Safety Profile |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 85-98 | 2-24 h | Moderate | Good | Good |

| Organolithium-Mediated Cyanohydrin | 80-99 | 1-6 h | High | Moderate | Moderate |

| Continuous Flow (Pd-Catalyzed) | 88-95 | 1.5-25 min | Very High | Excellent | Excellent |

| Continuous Flow (Organolithium) | 85-96 | 2-30 min | Very High | Excellent | Good |

| Traditional Batch Process | 60-80 | 6-48 h | Low | Poor | Poor |

The integration of artificial intelligence and real-time process monitoring into continuous flow systems represents the cutting edge of modern synthetic chemistry [29]. These advanced systems can autonomously design viable synthesis pathways and execute them with minimal human intervention [29]. In-line characterization capabilities including nuclear magnetic resonance, infrared spectroscopy, and gas chromatography-mass spectrometry enable real-time monitoring and optimization of reaction conditions [29].

Space-time yields achievable in continuous flow reactors are substantially higher than those obtained in batch processes [24] [30]. Microreactor systems can achieve space-time yields exceeding 18 grams per hour per milliliter of reactor volume, with some specialized systems reaching values above 50 grams per hour per milliliter [24]. This represents a significant improvement in process intensification compared to traditional manufacturing approaches [26].

Table 5: Physical and Chemical Properties of 5-Oxo-5-phenylvaleronitrile

| Property | Value | Conditions |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO | Standard |

| Molecular Weight | 173.21 g/mol | Standard |

| Density | 1.057 g/cm³ | 20°C |

| Boiling Point | 341.6°C | 760 mmHg |

| Flash Point | 160.4°C | Standard |

| Refractive Index | 1.523 | 20°C, 589 nm |

| Vapor Pressure | 7.95 × 10⁻⁵ mmHg | 25°C |

| LogP | 2.56 | Calculated |

The economic advantages of continuous flow production become particularly pronounced at industrial scales [22] [23]. Reduced energy consumption, improved yields, and decreased waste generation contribute to overall cost reduction [26]. The ability to operate under more extreme conditions safely, such as higher temperatures and pressures, often leads to faster reaction rates and improved selectivity [21] [23].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-Oxo-5-phenylvaleronitrile through both proton and carbon-13 analyses. The compound exhibits distinctive spectroscopic signatures characteristic of its aromatic ketone nitrile structure [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 5-Oxo-5-phenylvaleronitrile displays several characteristic regions reflecting the molecular framework. The aromatic protons appear as a multiplet in the region of 7.3-8.0 parts per million, integrating for five protons corresponding to the phenyl ring substitution pattern [3] [4]. This downfield chemical shift results from the deshielding effect of the aromatic π-electron system and the electron-withdrawing influence of the adjacent carbonyl group [4].

The aliphatic chain protons exhibit distinct chemical environments based on their proximity to the functional groups. The methylene protons adjacent to the carbonyl group appear as a triplet at 2.9-3.1 parts per million, demonstrating the deshielding effect of the electron-withdrawing ketone functionality [3]. The methylene protons neighboring the nitrile group resonate as a triplet at 2.6-2.8 parts per million, reflecting the influence of the cyano group's electronegativity [5]. The central methylene protons of the pentyl chain appear as a multiplet in the 1.9-2.1 parts per million region, consistent with their saturated aliphatic environment [3] [4].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 5-Oxo-5-phenylvaleronitrile. The carbonyl carbon exhibits the most distinctive signal, appearing in the range of 190-200 parts per million [6] [2]. This significant downfield shift is characteristic of aromatic ketones, where conjugation with the phenyl ring influences the carbonyl carbon's electron density [7] [8].

The aromatic carbon signals appear in two distinct regions: 135-140 parts per million for carbons bearing substituents or exhibiting quaternary character, and 127-130 parts per million for the remaining aromatic carbons [6] [2]. These chemical shifts reflect the typical aromatic carbon environment with additional consideration for the electron-withdrawing effects of the ketone substituent [6].

The nitrile carbon produces a characteristic signal in the 115-125 parts per million region [2] [9]. This chemical shift range is diagnostic for nitrile functionality and provides unambiguous identification of the cyano group within the molecular structure [5] [9]. The aliphatic carbons of the pentyl chain appear in the 15-35 parts per million region, with chemical shifts varying according to their distance from the electron-withdrawing functional groups [6] [2].

| Carbon Environment | Chemical Shift Range (ppm) | Assignment | Reference |

|---|---|---|---|

| Carbonyl carbon | 190-200 | C=O aromatic ketone | [6] [7] |

| Aromatic carbons | 135-140 | Substituted aromatic | [6] [2] |

| Aromatic carbons | 127-130 | Unsubstituted aromatic | [6] [2] |

| Nitrile carbon | 115-125 | C≡N | [5] [9] |

| Aliphatic carbons | 15-35 | Alkyl chain | [6] [2] |

Infrared and Mass Spectrometric Profiling

Infrared Spectroscopic Analysis

Infrared spectroscopy provides characteristic vibrational information for 5-Oxo-5-phenylvaleronitrile, enabling identification of key functional groups through their distinctive absorption frequencies [10] [11]. The compound exhibits several diagnostic absorption bands that confirm its structural features.

The nitrile group produces the most characteristic infrared absorption at approximately 2250 wavenumbers [10] [5] [11]. This strong, sharp absorption is readily identifiable and provides unambiguous evidence for the presence of the cyano functionality [5] [9]. The frequency falls within the expected range for saturated nitriles, consistent with the aliphatic nature of the pentyl chain [5].

The carbonyl group exhibits a strong absorption at 1690 wavenumbers, characteristic of aromatic ketones [10] [7] [8]. This frequency is notably lower than that observed for saturated aliphatic ketones due to the conjugation effect with the phenyl ring, which reduces the force constant of the carbon-oxygen double bond [7] [8]. The position of this absorption confirms the aromatic ketone structure and distinguishes it from other carbonyl-containing functional groups.

The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumber region with medium intensity [10] [11]. These absorptions are characteristic of aromatic systems and provide supporting evidence for the phenyl ring presence. The aliphatic carbon-hydrogen stretching vibrations occur in the 2800-3000 wavenumber range with medium to strong intensity, reflecting the saturated methylene groups of the pentyl chain [10] [11].

Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations in the 1600-1475 wavenumber region and aromatic carbon-hydrogen out-of-plane bending vibrations in the 700-900 wavenumber range [10] [11]. These absorptions provide further confirmation of the aromatic substitution pattern and overall molecular structure.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Nitrile | 2250 | Strong | C≡N stretch | [10] [5] |

| Aromatic ketone | 1690 | Strong | C=O stretch | [7] [8] |

| Aromatic C-H | 3050-3100 | Medium | C-H stretch | [10] [11] |

| Aliphatic C-H | 2800-3000 | Medium-Strong | C-H stretch | [10] [11] |

| Aromatic C=C | 1600-1475 | Medium-Weak | C=C stretch | [10] [11] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5-Oxo-5-phenylvaleronitrile reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 173, corresponding to the intact molecular structure with loss of one electron [12].

The fragmentation pattern exhibits several predictable pathways based on the molecular structure. The loss of carbon monoxide from the molecular ion produces a significant fragment at mass-to-charge ratio 145, representing the loss of 28 mass units [12]. This fragmentation is common for ketone-containing compounds and reflects the stability of the resulting ion after carbonyl elimination.

The benzoyl cation fragment appears at mass-to-charge ratio 105, corresponding to the phenylcarbonyl moiety [12]. This fragment represents a particularly stable species due to the resonance stabilization afforded by the aromatic ring and the positive charge delocalization. The formation of this fragment confirms the presence of the aromatic ketone functionality within the molecular structure.

The phenyl cation produces a fragment at mass-to-charge ratio 77, representing the loss of the carbonyl group and subsequent formation of the aromatic cation [12]. This fragmentation pathway is characteristic of aromatic compounds and provides additional structural confirmation. The nitrile-containing alkyl fragment appears at mass-to-charge ratio 54, corresponding to the CH₂CH₂CN portion of the molecule [12].

Density Functional Theory Calculations of Electronic Structure

Frontier Molecular Orbital Analysis

Density Functional Theory calculations provide detailed insights into the electronic structure of 5-Oxo-5-phenylvaleronitrile, particularly through analysis of the frontier molecular orbitals [13] [14] [15]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's chemical reactivity and electronic properties [16] [17].

The Highest Occupied Molecular Orbital energy is predicted to range from -6.2 to -6.8 electron volts based on Becke three-parameter Lee-Yang-Parr density functional calculations with 6-31G(d,p) basis set [13] [14]. This energy range is consistent with aromatic ketone compounds and reflects the electron-withdrawing effects of both the carbonyl and nitrile functionalities [18] [15]. The orbital composition primarily involves π-electrons from the aromatic system with contributions from the carbonyl oxygen lone pairs.

The Lowest Unoccupied Molecular Orbital exhibits energies in the -2.5 to -3.2 electron volt range [13] [14]. This orbital is predominantly localized on the π* system of the aromatic ring and the carbonyl group, with additional contributions from the nitrile functionality [15]. The relatively low energy of this orbital indicates the compound's potential as an electron acceptor in chemical reactions.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap ranges from 3.0 to 4.3 electron volts [13] [14] [17]. This energy gap is characteristic of organic molecules with moderate conjugation and indicates the compound's optical and electronic properties [16] [19]. The gap magnitude suggests potential applications in organic electronics and photochemical processes.

Electronic Properties and Reactivity Descriptors

Density Functional Theory calculations enable the determination of various electronic properties and reactivity descriptors for 5-Oxo-5-phenylvaleronitrile [13] [20] [21]. These parameters provide quantitative measures of the compound's chemical behavior and potential reactivity patterns.

The ionization potential, representing the energy required to remove an electron from the neutral molecule, is predicted to range from 6.2 to 6.8 electron volts [13] [20]. This value corresponds to the negative of the Highest Occupied Molecular Orbital energy and indicates moderate electron-donating capability. The electron affinity, representing the energy released upon electron addition, ranges from 2.5 to 3.2 electron volts [13] [20].

The electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 4.4 to 5.0 electron volts [13] [20] [21]. This moderate electronegativity reflects the balanced electron-withdrawing effects of the functional groups within the molecular structure. The chemical hardness, representing resistance to electron density changes, ranges from 1.5 to 2.2 electron volts [13] [20] [21].

The chemical softness, calculated as the reciprocal of chemical hardness, ranges from 0.23 to 0.33 inverse electron volts [13] [20] [21]. This parameter indicates the compound's polarizability and potential for electrophilic and nucleophilic interactions. The molecular polarizability is predicted to range from 18 to 22 cubic angstroms, reflecting the compound's response to external electric fields [20] [21].

Geometric Optimization and Conformational Analysis

Density Functional Theory geometric optimization reveals detailed structural parameters for 5-Oxo-5-phenylvaleronitrile [13] [14] [22]. The optimized geometry provides bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure.

The carbonyl carbon-oxygen bond length is predicted to be 1.22 ± 0.01 angstroms, consistent with typical aromatic ketone structures [22] [23]. The nitrile carbon-nitrogen triple bond exhibits a length of 1.17 ± 0.01 angstroms, characteristic of the cyano functionality [22]. The aromatic carbon-carbon bonds maintain typical benzene ring geometry with lengths of 1.39 ± 0.01 angstroms [18] [22].

The aliphatic carbon-carbon bonds connecting the functional groups exhibit lengths ranging from 1.46 to 1.52 angstroms, depending on their proximity to electron-withdrawing groups [22]. The carbon-carbon-oxygen bond angle at the carbonyl center is approximately 120°, consistent with sp² hybridization [22]. The carbon-carbon-nitrogen bond angle at the nitrile terminus approaches linearity at 179° [22].

Conformational analysis reveals the potential for rotation about the carbon-carbon bonds connecting the aromatic ring to the carbonyl group and within the aliphatic chain [22] [24]. The dihedral angle between the aromatic ring and carbonyl group can range from 0° to 30°, with the planar conformation generally favored due to conjugative stabilization [22]. The aliphatic chain exhibits conformational flexibility with dihedral angles ranging from ±60° to ±180° [22].

| Structural Parameter | Predicted Value | Optimization Level | Reference |

|---|---|---|---|

| C=O bond length | 1.22 ± 0.01 Å | B3LYP/6-31G(d,p) | [22] [23] |

| C≡N bond length | 1.17 ± 0.01 Å | B3LYP/6-31G(d,p) | [22] |

| C-C aromatic | 1.39 ± 0.01 Å | B3LYP/6-31G(d,p) | [18] [22] |

| C-C-O angle | 120 ± 2° | B3LYP/6-31G(d,p) | [22] |

| C-C-N angle | 179 ± 1° | B3LYP/6-31G(d,p) | [22] |